

# 5-(Bromomethyl)-2,1,3-benzothiadiazole chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(Bromomethyl)-2,1,3-benzothiadiazole

Cat. No.: B1269113

[Get Quote](#)

## An In-depth Technical Guide to 5-(Bromomethyl)-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

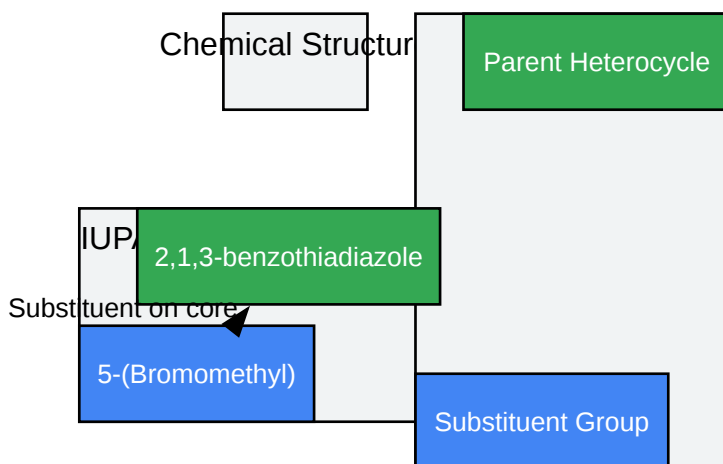
This guide provides a comprehensive overview of **5-(Bromomethyl)-2,1,3-benzothiadiazole**, a key heterocyclic compound. It details its chemical identity, structural features, physicochemical properties, and its role as a versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science.

## Chemical Structure and IUPAC Name

**5-(Bromomethyl)-2,1,3-benzothiadiazole** is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromomethyl (-CH<sub>2</sub>Br) group attached at the 5-position of the benzothiadiazole core.

- IUPAC Name: **5-(Bromomethyl)-2,1,3-benzothiadiazole**
- Synonyms: 5-(bromomethyl)benzo[c][1][2]thiadiazole, 5-(Bromomethyl)piazthiole[1]

The diagram below illustrates the relationship between the core chemical structure and its systematic name, highlighting the numbering of the heterocyclic system.



[Click to download full resolution via product page](#)

Caption: Logical relationship between the chemical structure and IUPAC name.

## Physicochemical Properties

The physicochemical properties of **5-(Bromomethyl)-2,1,3-benzothiadiazole** are summarized below. These properties are crucial for its handling, reaction setup, and integration into various applications.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	229.10 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	65858-50-6	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid	
MDL Number	MFCD00544836	<a href="#">[4]</a>
SMILES String	BrCC1=CC2=NSN=C2C=C1	
InChI Key	JEPACAAYCVWCFI- UHFFFAOYSA-N	

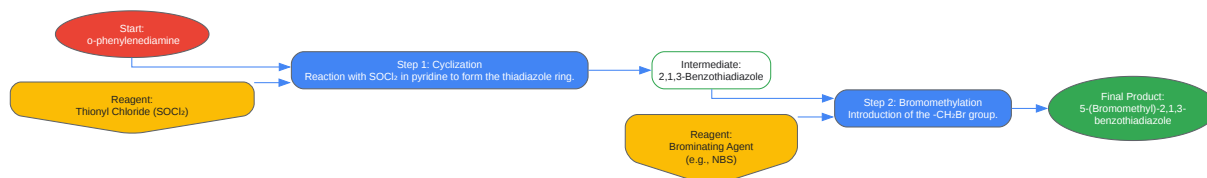
## Synthesis and Reactivity

The bromomethyl group is a key reactive site in this molecule, making it a valuable intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. This reactivity is fundamental to its role as a building block for more complex molecules.

A common synthetic route to the parent 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamine with thionyl chloride.[5] Subsequent functionalization, such as bromination, can be performed to yield derivatives like **5-(Bromomethyl)-2,1,3-benzothiadiazole**.

#### Experimental Protocol: Illustrative Synthesis of a Benzothiadiazole Core

While a specific, detailed protocol for the direct synthesis of **5-(bromomethyl)-2,1,3-benzothiadiazole** is not readily available in the provided search results, a general procedure for the synthesis of the parent ring system is well-established.[5] The bromomethyl group is typically introduced in a subsequent step. Below is a generalized workflow for the synthesis of a substituted benzothiadiazole.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for benzothiadiazole synthesis.

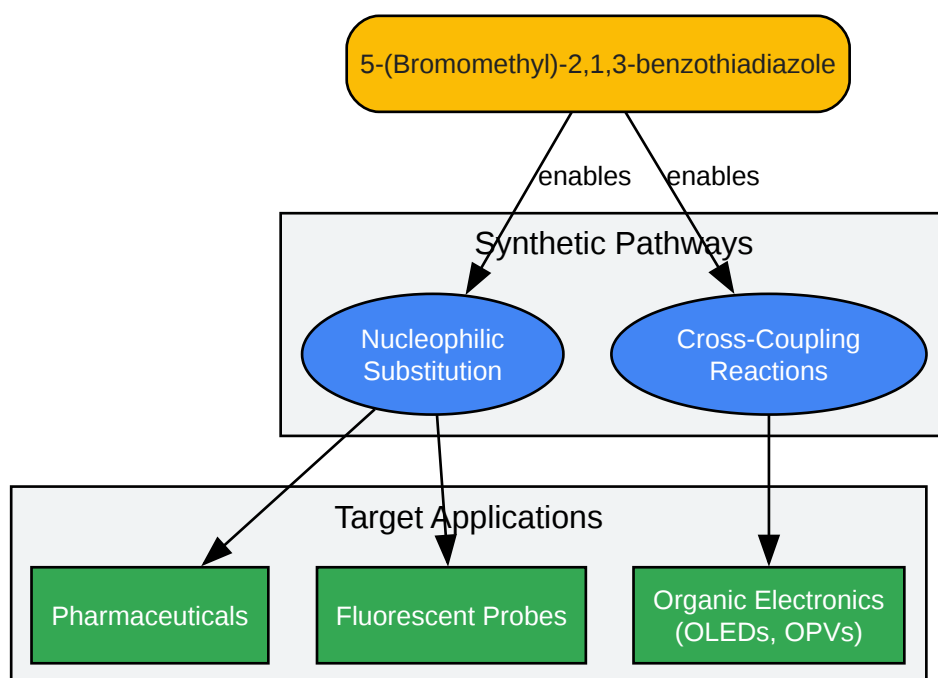
## Applications in Research and Development

The 2,1,3-benzothiadiazole (BTD) core is a potent electron-withdrawing unit, and its derivatives are extensively used in the development of advanced materials. The incorporation of the BTD

moiety into molecular structures can significantly influence their electronic and photophysical properties.

- **Organic Electronics:** BTD derivatives are integral components in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8] Their electron-accepting nature helps in tuning the HOMO-LUMO energy gaps of conjugated molecules, which is critical for these applications.[6]
- **Pharmaceuticals and Medicinal Chemistry:** The benzothiadiazole scaffold is present in various bioactive molecules. **5-(Bromomethyl)-2,1,3-benzothiadiazole** serves as a crucial starting material for synthesizing new drug candidates by allowing for the introduction of diverse pharmacophores through its reactive bromomethyl group.[1]
- **Fluorescent Probes:** The strong fluorescence often exhibited by BTD derivatives makes them suitable for use as fluorophore building blocks in the design of chemical sensors and probes for detecting various analytes.[7][8]

The diagram below illustrates the central role of **5-(Bromomethyl)-2,1,3-benzothiadiazole** as a versatile building block leading to various advanced applications.



[Click to download full resolution via product page](#)

Caption: Role as a chemical intermediate in different scientific fields.

## Safety Information

**5-(Bromomethyl)-2,1,3-benzothiadiazole** is classified as acutely toxic if swallowed.

Appropriate safety precautions must be taken during handling.

- GHS Pictogram: GHS06 (Skull and crossbones)
- Signal Word: Danger
- Hazard Statement: H301 (Toxic if swallowed)
- Precautionary Statements: P264, P270, P301 + P310, P405, P501

Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 65858-50-6, 5-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE | lookchem [lookchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. 5-(Bromomethyl)-2,1,3-benzothiadiazole , 65858-50-6 - CookeChem [cookechem.com]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [5-(Bromomethyl)-2,1,3-benzothiadiazole chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1269113#5-bromomethyl-2-1-3-benzothiadiazole-chemical-structure-and-iupac-name)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)